2-(Phenethylamino)-2-phenyl-acetonitrile
Description
Significance of the α-Aminonitrile Motif in Modern Organic Synthesis
First discovered in the context of the Strecker synthesis of amino acids in 1850, the α-aminonitrile motif has become a cornerstone of modern organic synthesis. mdpi.com These compounds, characterized by the presence of an amino group and a nitrile group on the same carbon atom, are highly versatile synthetic intermediates. Their utility stems from the reactivity of both functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing pathways to a diverse array of molecular structures, including α-amino acids and their derivatives. researchgate.net Consequently, α-aminonitriles are pivotal precursors in the synthesis of a wide range of biologically active molecules and natural products. researchgate.netnih.gov
Overview of the Phenethylamine (B48288) Scaffold in Chemical Biology and Medicinal Chemistry
The phenethylamine scaffold is a privileged structure in chemical biology and medicinal chemistry, forming the core of many endogenous neurotransmitters, hormones, and a vast number of synthetic drugs. This structural motif, consisting of a phenyl ring attached to an ethylamine (B1201723) side chain, is fundamental to the chemical architecture of compounds that interact with a wide range of biological targets, particularly receptors and transporters in the central nervous system. The versatility of the phenethylamine scaffold allows for a wide range of substitutions on both the phenyl ring and the amino group, leading to a broad spectrum of pharmacological activities.
Current Research Landscape and Future Directions for Analogous Structures
The current research landscape for α-aminonitriles continues to expand, with a significant focus on the development of new, efficient, and stereoselective synthetic methods. mdpi.com The catalytic asymmetric Strecker reaction, for instance, is a highly studied area, aiming to produce enantiomerically pure α-amino acids and their derivatives. For phenethylamine derivatives, research is continually driven by the quest for new therapeutic agents with improved efficacy and selectivity for various biological targets. Future research on structures analogous to 2-(phenethylamino)-2-phenyl-acetonitrile is likely to focus on the synthesis of libraries of related compounds for biological screening, the development of novel synthetic methodologies, and the investigation of their potential as precursors for complex, biologically active molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-2-(2-phenylethylamino)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c17-13-16(15-9-5-2-6-10-15)18-12-11-14-7-3-1-4-8-14/h1-10,16,18H,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTCLJPFCVHRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Identity and Nomenclature
The compound with the chemical name 2-(phenethylamino)-2-phenyl-acetonitrile is also known by several synonyms, including N-phenethyl-2-amino-2-phenylacetonitrile and 2-phenyl-2-(2-phenylethylamino)acetonitrile. nih.gov Its molecular formula is C₁₆H₁₆N₂, and it has a molecular weight of 236.31 g/mol . nih.gov
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 2-phenyl-2-(2-phenylethylamino)acetonitrile nih.gov |
| Molecular Formula | C₁₆H₁₆N₂ nih.gov |
| Molecular Weight | 236.31 g/mol nih.gov |
| CAS Number | 1564-19-8 nih.gov |
Synthesis and Preparation
The primary and most direct method for the synthesis of 2-(phenethylamino)-2-phenyl-acetonitrile is the Strecker synthesis. This well-established, one-pot, three-component reaction involves the condensation of an aldehyde, an amine, and a cyanide source. acs.org
In the case of this compound, the synthesis would proceed via the reaction of benzaldehyde (B42025), phenethylamine (B48288), and a suitable cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide. The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol, often with the addition of an acid to facilitate the formation of the intermediate imine.
The general mechanism involves the initial reaction of benzaldehyde with phenethylamine to form an N-phenethyl-substituted imine. Subsequent nucleophilic attack of the cyanide ion on the imine carbon leads to the formation of the desired α-aminonitrile product. While specific experimental conditions for the synthesis of this exact compound are not extensively detailed in the available literature, the general protocols for the Strecker synthesis of N-substituted α-aminonitriles are well-documented and would be applicable.
Computational and Theoretical Studies on the Molecular Structure and Reactivity of 2 Phenethylamino 2 Phenyl Acetonitrile
Density Functional Theory (DFT) Calculations for Molecular Properties
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-(Phenethylamino)-2-phenyl-acetonitrile, DFT calculations would provide fundamental insights into its properties.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena
TD-DFT is the method of choice for studying the behavior of molecules in their electronic excited states. This analysis would predict the molecule's electronic absorption spectrum (UV-Vis), detailing the energies of electronic transitions and their corresponding oscillator strengths. Such data is vital for understanding the photophysical properties of the compound.
Elucidation of Reaction Mechanisms and Transition States via Computational Methods
Computational methods can be employed to map out the potential energy surface of a chemical reaction involving this compound. By locating the transition state structures—the highest energy points along the reaction pathway—researchers can calculate activation energies and gain a deeper understanding of the reaction kinetics and mechanism at a molecular level.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics simulations would model the physical movements of the atoms in the molecule over time. This technique allows for a more extensive exploration of the conformational landscape than static geometry optimization. Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as solvents or biological macromolecules, by analyzing intermolecular forces and binding dynamics.
Applications in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Building Block
2-(Phenethylamino)-2-phenyl-acetonitrile is a valuable intermediate due to the presence of multiple reactive sites: the secondary amine, the nitrile group, and the activated α-carbon. This trifecta of functionality allows for its participation in a diverse range of chemical transformations, making it a powerful tool for synthetic chemists to build complex molecules from simpler, readily available starting materials.
Nitrogen-containing compounds are ubiquitous in pharmaceuticals, agrochemicals, and natural products, forming the core of many biologically active molecules. rsc.orgnih.gov α-Aminonitriles, such as this compound, are crucial intermediates in the synthesis of these complex nitrogenous scaffolds. researchgate.net Their ability to be converted into other functional groups, particularly α-amino acids and heterocyclic systems, places them at a critical juncture in many synthetic pathways. researchgate.net
The general utility of α-aminonitriles as precursors is well-established. They serve as building blocks for a wide variety of organic compounds, including those with therapeutic potential. The nitrogen atom within the aminonitrile structure is often incorporated into the final molecular target, highlighting the efficiency of this synthetic approach. The broad applicability of this class of compounds underscores their importance in medicinal chemistry and the development of new bioactive agents. mdpi.com
Table 1: Examples of Nitrogen-Containing Scaffolds Derived from α-Aminonitrile Intermediates
| Precursor Class | Target Scaffold | Significance |
| α-Aminonitriles | α-Amino Acids | Building blocks of peptides and proteins. |
| α-Aminonitriles | Indole (B1671886) Derivatives | Core structure in many pharmaceuticals. nih.gov |
| α-Aminonitriles | Pyrrolidines | Common motif in bioactive compounds. acs.org |
| α-Aminonitriles | Vicinal Diamines | Important ligands and synthetic intermediates. acs.org |
α,α-Disubstituted α-amino acids are of significant interest as building blocks for unnatural peptides with constrained conformations. rsc.org The synthesis of these compounds, particularly in an enantiomerically pure form, is a key challenge in organic chemistry. nih.gov α-Aminonitriles serve as direct precursors to α-amino acids through the hydrolysis of the nitrile group.
The Strecker synthesis, the reaction used to form α-aminonitriles, can be rendered stereoselective by using a chiral amine or an appropriate chiral auxiliary. This allows for the controlled synthesis of specific stereoisomers of the resulting α-amino acid. For instance, the condensation of a ketone with a chiral amine, followed by the addition of a cyanide source, can produce α-amino nitriles with high diastereoselectivity. nih.gov Subsequent hydrolysis and deprotection steps yield the desired enantiomerically enriched α-amino acid. This methodology provides a powerful route to access chiral α-amino acids that are difficult to prepare by other means. nih.govchemrxiv.org
One of the most powerful applications of α-aminonitriles is in the synthesis of heterocyclic rings. The indole nucleus, in particular, is a privileged structure in medicinal chemistry, found in a wide range of pharmaceuticals. nih.gov A novel and efficient synthesis of 1,2-disubstituted indoles utilizes α-aminonitriles as key starting materials. acs.org
The process begins with the deprotonation of an α-aminonitrile, followed by α-alkylation with a 2-halobenzyl halide. The resulting intermediate can then undergo an intramolecular cyclization via a copper- or palladium-catalyzed cross-coupling reaction to form the indole ring system. acs.org This method offers a versatile route to highly substituted indoles with yields of up to 94% over the two steps. acs.org
Another strategy involves the cyclization of α-aminocarbanions generated from α-aminonitriles derived from 2-aminocinnamic acid derivatives. nih.govacs.org Treatment of these substrates with a base induces an intramolecular Michael addition, followed by the elimination of hydrogen cyanide and tautomerization to furnish the indole ring in high yield. acs.orgresearchgate.net
Table 2: Synthesis of 1,2-Disubstituted Indoles via α-Aminonitrile Cyclization
| Step | Description | Catalyst/Reagents | Typical Yield | Reference |
| 1. Alkylation | α-Alkylation of an aminonitrile with a 2-halobenzyl halide. | Base (e.g., NaH) | - | acs.org |
| 2. Cyclization | Intramolecular cross-coupling. | CuBr·SMe₂ or Pd catalyst | up to 94% (2 steps) | acs.org |
Role in Cascade and Multicomponent Reactions Beyond the Strecker Synthesis
While the Strecker synthesis is itself a classic multicomponent reaction, the resulting α-aminonitrile products can participate in subsequent cascade or domino reactions to build molecular complexity rapidly. nih.gov These processes, where multiple bonds are formed in a single operation without isolating intermediates, are highly valued for their efficiency and atom economy.
For example, a four-component reaction has been developed for the synthesis of polysubstituted thiazoles utilizing an isocyanoacetate, an aldehyde, an amine, and a thiocarboxylic acid. nih.gov While not directly involving this compound, this illustrates the principle of using aminonitrile-like precursors in complex, one-pot transformations. Similarly, domino reactions have been employed to create intricate heterocyclic systems like isoindolo[2,1-a]quinazolinones, which can then undergo further transformations. nih.gov The inherent reactivity of the amine and nitrile functionalities in α-aminonitriles makes them ideal candidates for the design of novel cascade reactions, enabling the efficient construction of diverse and valuable heterocyclic frameworks. rsc.org
Potential in Polymer Chemistry and Material Science as Monomeric Units
The application of this compound and related α-aminonitriles in polymer chemistry and material science is a less explored but potentially fruitful area. The presence of both a secondary amine and a nitrile group offers possibilities for polymerization. For instance, the amine functionality could potentially undergo step-growth polymerization with difunctional electrophiles like diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively.
While specific research on using this compound as a monomer is not prominent, related structures hint at this potential. For example, 2-amino-2-methylpropane nitrile, a simpler α-aminonitrile, is noted for its use in polymer chemistry, albeit as a chain-transfer agent or initiator rather than a monomer. The nitrile group itself can also participate in polymerization reactions, such as cyclotrimerization to form triazine-based networks, which are known for their thermal stability. The bifunctional nature of this compound provides a theoretical basis for its use as a monomeric unit, although further research is required to realize this potential in the synthesis of novel polymers and materials.
Exploration of Biological Relevance and Pharmacological Scaffolding of Phenethylamine Derivatives
Design and Synthesis of Derivatives Incorporating the Phenethylamino Motif for Biological Screening
The synthesis of α-aminonitriles like 2-(Phenethylamino)-2-phenyl-acetonitrile is often achieved through the Strecker synthesis. This one-pot reaction typically involves the condensation of an aldehyde (benzaldehyde in this case), an amine (phenethylamine), and a cyanide source. wikipedia.org The versatility of the Strecker synthesis allows for the creation of a diverse library of derivatives for biological screening by varying the aldehyde and amine components.
For instance, the synthesis of the related compound, 2-amino-2-phenylacetonitrile (B102233), can be achieved by reacting benzaldehyde (B42025), ammonium (B1175870) chloride, and potassium cyanide. By substituting ammonia (B1221849) with phenethylamine (B48288), the synthesis can be adapted to produce this compound. The reaction proceeds through the formation of an imine intermediate from benzaldehyde and phenethylamine, which is then attacked by a cyanide ion to yield the final α-aminonitrile product. wikipedia.org
Modern synthetic strategies also explore asymmetric variations of the Strecker reaction to produce enantiomerically pure compounds, which is crucial for pharmacological studies as different enantiomers can exhibit distinct biological activities. Furthermore, alternative, non-toxic cyanide sources are being investigated to enhance the safety and environmental friendliness of the synthesis. rsc.org The design of derivatives often focuses on modifying the phenyl rings of both the phenethylamine and phenylacetonitrile (B145931) moieties with various substituents to explore their impact on biological activity.
Investigation of Interactions with Enzyme Systems and Receptors (e.g., Monoamine Oxidases)
Phenethylamine and its derivatives are well-known substrates and inhibitors of monoamine oxidases (MAO), a family of enzymes crucial for the metabolism of monoamine neurotransmitters. nih.gov MAO-A and MAO-B are the two main subtypes, and their inhibition can lead to increased levels of neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) in the brain.
While direct studies on the interaction of this compound with MAOs are not extensively documented, research on related phenethylamine derivatives provides valuable insights. For example, psychoactive substances of the 2C-series, which are phenethylamine derivatives, have been shown to inhibit both MAO-A and MAO-B with varying potencies. nih.gov The inhibition potential is influenced by the substitution pattern on the phenyl ring.
The structural similarity of this compound to known MAO inhibitors suggests that it could also interact with these enzymes. The presence of the α-cyano group might influence its binding affinity and inhibitory profile. Further enzymatic assays would be necessary to determine the specific inhibitory constants (IC50 values) and to ascertain whether the inhibition is competitive, non-competitive, or irreversible.
Characterization of Biosynthetic and Metabolic Pathways for Related Aromatic Aminonitriles and Phenethylamines
The biosynthesis of phenethylamines in nature originates from the aromatic amino acid L-phenylalanine. L-phenylalanine is first decarboxylated to phenethylamine by the enzyme aromatic L-amino acid decarboxylase. Further enzymatic modifications can then lead to a variety of naturally occurring phenethylamine alkaloids.
The metabolic fate of xenobiotic compounds like this compound is of significant interest. The nitrile group in α-aminonitriles can be subject to enzymatic hydrolysis by nitrilases to form the corresponding α-amino acid and ammonia. Alternatively, the nitrile group can be reduced to a primary amine.
Furthermore, the phenethylamine scaffold is susceptible to metabolism by monoamine oxidases, as discussed in the previous section. The primary metabolic pathway for many phenethylamines involves oxidative deamination by MAO, leading to the formation of an aldehyde, which is then further oxidized to a carboxylic acid. The presence of the α-phenylacetonitrile moiety in this compound may influence the accessibility of the amine to the active site of MAO and thus affect its metabolic rate. The metabolism of the closely related 2-amino-2-phenylacetonitrile (APAN) has been noted to involve interactions with cytochrome P450 enzymes, specifically acting as a CYP1A2 inhibitor. This suggests that this compound could also be metabolized by and potentially inhibit CYP enzymes.
Structure-Activity Relationship (SAR) Studies on Phenethylamine-Derived Scaffolds within Specific Biological Contexts
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective compounds. For phenethylamine derivatives, SAR studies have been conducted across various biological targets.
In the context of dopamine reuptake inhibition, studies on a series of β-phenethylamine derivatives have revealed several key SAR trends. biomolther.org For instance, the nature of the aromatic group and the length of the alkyl group attached to the amine can significantly impact inhibitory activity. biomolther.org Compounds with smaller ring-sized substituents at the alkylamine position have shown stronger inhibitory effects. biomolther.org
Regarding the affinity for serotonin receptors, particularly the 5-HT2A receptor, SAR studies of phenethylamine derivatives have shown that substitutions on the phenyl ring play a critical role. nih.gov Alkyl or halogen groups at the para position of the phenyl ring attached to the β-carbon tend to maintain or enhance binding affinity. nih.govnih.gov
While specific SAR studies for this compound are not widely available, we can infer potential relationships based on its structural components. The presence and position of substituents on either phenyl ring would likely modulate its activity. The nitrile group is a significant feature that distinguishes it from many other studied phenethylamines and its influence on receptor binding and enzyme inhibition would be a key area for future investigation.
Interactive Data Table: SAR of Phenethylamine Derivatives on Dopamine Reuptake biomolther.org
| Compound Type | Aromatic Group Substitution | Alkylamine Substitution | Dopamine Reuptake Inhibition |
| Arylethylamine | Phenyl < Thiophenyl < Substituted Phenyl | Longer alkyl groups increase activity | Varies with substitution |
| 2-(Alkyl amino)-1-arylalkan-1-one | Methoxy group decreases activity | Smaller heterocyclic rings increase activity | Varies with substitution |
Q & A
Basic: What are the common synthetic routes for 2-(Phenethylamino)-2-phenyl-acetonitrile, and how can reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Phenethylamine reaction with 2-phenylacetonitrile derivatives : Phenethylamine may react with activated nitriles (e.g., α-bromo-2-phenylacetonitrile) in polar aprotic solvents (e.g., acetonitrile) with a base (e.g., K₂CO₃) to form the target compound. Reaction temperature (room temperature vs. reflux) and stoichiometry of the base significantly impact yield .
- Reductive amination : Using 2-phenylacetonitrile and phenethylamine with a reducing agent (e.g., NaBH₄) under controlled pH.
Basic: How is this compound characterized structurally, and what spectroscopic techniques are critical?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify the phenethylamino group (δ 2.5–3.5 ppm for CH₂-NH) and nitrile (C≡N) environment. Aromatic protons appear as multiplet signals (δ 7.0–7.5 ppm). Spin-spin coupling helps resolve adjacent groups .
- FTIR : Confirms nitrile (C≡N stretch ~2200–2250 cm⁻¹) and secondary amine (N-H bend ~1500–1600 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Basic: What factors influence the stability of this compound under storage or experimental conditions?
Methodological Answer:
- Hydrolysis susceptibility : The nitrile group may hydrolyze to amides or carboxylic acids in aqueous acidic/basic conditions. Use anhydrous solvents and inert atmospheres for long-term storage .
- Oxidative degradation : The phenethylamino group can oxidize; antioxidants (e.g., BHT) or low-temperature storage (-20°C) mitigates this.
Advanced: What mechanistic insights explain the regioselectivity of electrophilic substitutions on the phenyl rings of this compound?
Methodological Answer:
- Electronic effects : The nitrile group acts as a meta-directing electron-withdrawing group, while the phenethylamino group (electron-donating via resonance) directs ortho/para substitutions. Computational studies (DFT) predict reactivity hotspots by analyzing frontier molecular orbitals .
- Steric effects : Bulky substituents on the phenyl rings may hinder electrophilic attack at certain positions.
Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Predict reaction pathways (e.g., hydrolysis) via transition-state analysis .
- Molecular Docking : Screen against biological targets (e.g., enzymes) to assess binding affinity. Use software like AutoDock Vina with force fields (e.g., AMBER) to model interactions .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay standardization : Validate protocols (e.g., IC₅₀ measurements) using positive controls and replicate experiments.
- Metabolite profiling : Use LC-MS to identify degradation products that might interfere with bioactivity assays .
- Structural analogs : Compare activity with derivatives (e.g., 2-amino-2-phenylacetonitrile hydrochloride) to isolate functional group contributions .
Advanced: How does the stereochemistry of the phenethylamino group influence molecular interactions?
Methodological Answer:
- Chiral resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers.
- Biological assays : Test enantiomers against targets (e.g., receptors) to identify stereospecific activity. Circular dichroism (CD) spectroscopy can correlate configuration with optical activity .
Advanced: What analytical challenges arise when quantifying trace impurities in synthesized batches?
Methodological Answer:
- HPLC-MS with orthogonal methods : Use reverse-phase and HILIC columns to separate polar/non-polar impurities.
- Limit of detection (LOD) optimization : Employ isotope dilution or derivatization (e.g., dansyl chloride for amine detection) to enhance sensitivity .
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic or mechanistic studies?
Methodological Answer:
- Synthetic incorporation : Introduce ¹³C at the nitrile group or ¹⁵N in the amine via labeled precursors (e.g., K¹³CN or ¹⁵N-phenethylamine).
- Tracing metabolic pathways : Use LC-MS/MS to track labeled metabolites in in vitro/in vivo systems .
Advanced: What green chemistry approaches minimize waste in large-scale synthesis?
Methodological Answer:
- Solvent selection : Replace acetonitrile with biodegradable solvents (e.g., cyclopentyl methyl ether).
- Catalytic methods : Use recyclable catalysts (e.g., immobilized lipases) for condensation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
